

# Application Note: Quantification of Ranitidine Using UV-Spectrophotometry

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## Compound of Interest

Compound Name:	Raluridine
CAS No.:	119644-22-3
Cat. No.:	B1678791

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## Abstract

This document provides a comprehensive guide for the determination of ranitidine concentration in pharmaceutical formulations using UV-Visible spectrophotometry. This method is simple, rapid, cost-effective, and reliable for routine quality control analysis. The protocols detailed below are based on established and validated methodologies, ensuring accuracy and precision in accordance with ICH guidelines.

## Introduction

Ranitidine is a histamine H<sub>2</sub>-receptor antagonist widely used for the treatment of peptic ulcers and gastroesophageal reflux disease.[1][2] Accurate quantification of ranitidine in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. UV-Visible spectrophotometry offers a straightforward and accessible analytical technique for this purpose. The principle of this method is based on the measurement of the absorbance of a ranitidine solution at its wavelength of maximum absorbance ( $\lambda_{max}$ ), which is directly proportional to its concentration, as described by the Beer-Lambert law.[3][4] The choice of

solvent is critical and influences the  $\lambda_{\text{max}}$ . Common solvents for ranitidine analysis include distilled water, 0.1N hydrochloric acid (HCl), and methanol.[1]

## Principle of the Method

The quantification of ranitidine is achieved by measuring its absorbance of ultraviolet light at a specific wavelength where it exhibits maximum absorption. This wavelength ( $\lambda_{\text{max}}$ ) is determined by scanning a solution of ranitidine across a range of UV wavelengths (typically 200-400 nm). A calibration curve is then constructed by plotting the absorbance values of a series of standard solutions of known concentrations versus their respective concentrations. The concentration of an unknown ranitidine sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

## Instrumentation and Reagents

- Instrumentation:
  - UV-Visible Spectrophotometer (double beam) with 1 cm matched quartz cells.
  - Analytical Balance
  - Volumetric flasks (various sizes)
  - Pipettes (various sizes)
  - Sonicator
  - pH meter
  - Filter paper (e.g., Whatman No. 41 or 0.45  $\mu\text{m}$  syringe filter)
- Reagents and Standards:
  - Ranitidine Hydrochloride Reference Standard
  - Ranitidine Hydrochloride tablets
  - Hydrochloric Acid (HCl), analytical grade

- Distilled or deionized water
- Methanol, HPLC grade (if used as solvent)

## Experimental Protocols

### Selection of Solvent and Determination of $\lambda_{\max}$

The selection of an appropriate solvent is the first step. Distilled water and 0.1N HCl are commonly used due to their cost-effectiveness and the good solubility of ranitidine hydrochloride.

Protocol:

- Prepare a stock solution of Ranitidine Hydrochloride (e.g., 100  $\mu\text{g}/\text{mL}$ ) in the chosen solvent (e.g., 0.1N HCl).
- Prepare a working standard solution (e.g., 10  $\mu\text{g}/\text{mL}$ ) by diluting the stock solution with the same solvent.
- Scan the working standard solution in the UV range of 200-400 nm against a solvent blank.
- The wavelength at which maximum absorbance is observed is the  $\lambda_{\max}$ . For ranitidine, this is typically around 313-325 nm depending on the solvent.

### Preparation of Standard Solutions and Calibration Curve

Protocol:

- **Standard Stock Solution:** Accurately weigh 10 mg of Ranitidine Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up to the volume with the chosen solvent to obtain a concentration of 100  $\mu\text{g}/\text{mL}$ .
- **Working Standard Solutions:** From the stock solution, prepare a series of dilutions to cover the linear range (e.g., 2, 4, 6, 8, 10, 12, 14  $\mu\text{g}/\text{mL}$ ) in separate volumetric flasks.
- **Absorbance Measurement:** Measure the absorbance of each working standard solution at the predetermined  $\lambda_{\max}$  using the solvent as a blank.

- Calibration Curve: Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin. Perform a linear regression analysis to obtain the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $R^2$ ). An  $R^2$  value close to 0.999 is considered acceptable.

## Preparation of Sample Solution (from Tablets)

Protocol:

- Weigh and finely powder 20 ranitidine tablets to obtain a homogenous sample.
- Accurately weigh a quantity of the powdered tablets equivalent to 100 mg of ranitidine and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the solvent and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Allow the solution to cool to room temperature and then make up the volume to 100 mL with the solvent.
- Filter the solution through a suitable filter paper (e.g., Whatman No. 41).
- From the filtered solution, make an appropriate dilution to bring the concentration within the linearity range of the calibration curve. For example, dilute 1 mL of the filtrate to 50 mL with the solvent.

## Quantification of Ranitidine in the Sample

Protocol:

- Measure the absorbance of the final diluted sample solution at the  $\lambda_{max}$ .
- Calculate the concentration of ranitidine in the sample solution using the equation of the calibration curve.
- Calculate the amount of ranitidine in the original tablet, taking into account the dilution factors.

## Data Presentation

The quantitative data for a typical ranitidine UV-spectrophotometric method are summarized in the tables below.

Table 1: Optical Characteristics and Method Validation Parameters

Parameter	Value	Reference
Wavelength of Maximum Absorbance ( $\lambda_{max}$ )	313.5 nm (in distilled water)	
	322 nm (in 0.1N HCl)	
	325 nm (in methanol)	
Linearity Range	1 - 13 $\mu\text{g/mL}$	
	2 - 14 $\mu\text{g/mL}$	
	3 - 18 $\mu\text{g/mL}$	
Correlation Coefficient ( $R^2$ )	> 0.999	
Molar Absorptivity	$1.594 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$	
Sandell's Sensitivity	$0.0257 \mu\text{g cm}^{-2}/0.001$ absorbance unit	

Table 2: Accuracy and Precision Data

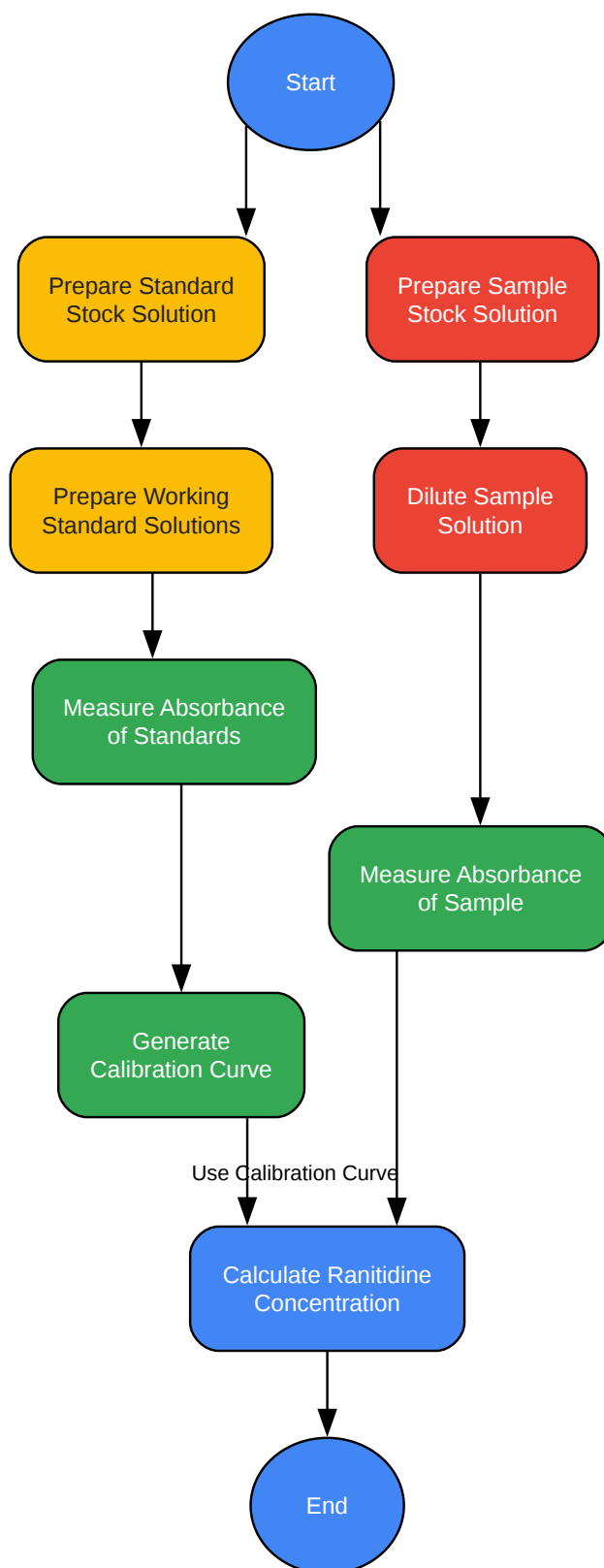
Parameter	Value	Reference
Accuracy (% Recovery)	98% - 102%	
Precision (% RSD)	< 2%	

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Parameter	Value	Reference
Limit of Detection (LOD)	0.0531 µg/mL	
	0.31380 µg/mL	
Limit of Quantitation (LOQ)	0.1609 µg/mL	
	0.95093 µg/mL	

## Visualizations

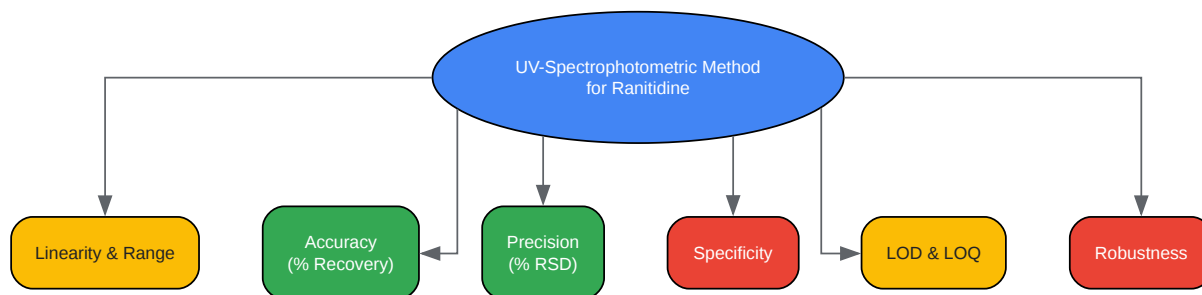
## Experimental Workflow



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Caption: Experimental workflow for ranitidine quantification.

## Logical Relationship of Method Validation



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Caption: Key parameters for method validation.

## Conclusion

The UV-spectrophotometric method described provides a reliable and efficient means for the quantification of ranitidine in pharmaceutical preparations. The method is validated for its accuracy, precision, linearity, and sensitivity, making it suitable for routine quality control in the pharmaceutical industry. The use of simple and cost-effective solvents further enhances its applicability.

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